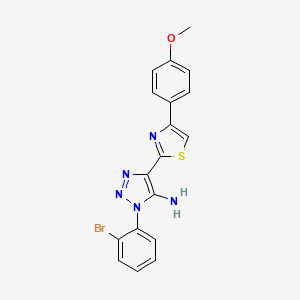

1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds to 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves multi-step reactions that include the use of bromophenyl and methoxyphenyl as key structural components. For instance, the synthesis of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles was achieved by reacting 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides, which is a process that could be conceptually similar to the synthesis of the compound . Additionally, the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involved hydrolysis, substitution, condensation, bromination, and aromatic amidation, which are common synthetic steps that might be applicable to the target compound .

Molecular Structure Analysis

The molecular structure of compounds with bromophenyl and methoxyphenyl groups has been characterized using various spectroscopic methods. For example, the crystal structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives has been determined, revealing specific hydrogen bonding motifs and weak π-π stacking interactions . These structural features, such as hydrogen bonding and stacking interactions, are likely to be relevant when analyzing the molecular structure of 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine.

Chemical Reactions Analysis

The chemical reactivity of bromophenyl and methoxyphenyl containing compounds can be inferred from the reported reactions. The formation of cocrystals and salts through hydrogen bonding and proton transfer indicates the potential for these functional groups to engage in similar chemical reactions . The antimicrobial activity screening of triazol derivatives also suggests that the bromophenyl moiety can contribute to biological reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are closely related to their structural features. The presence of bromine and methoxy groups can influence the compound's polarity, solubility, and overall reactivity. The antiproliferative activity of some synthesized compounds indicates that the bromophenyl and methoxyphenyl groups can impart significant biological properties, which could be extrapolated to the compound of interest . The crystal structure analysis provides insights into the stability of the molecule and the types of non-classical hydrogen bonds that may be present .

Scientific Research Applications

Synthesis and Characterization

- Researchers have synthesized and characterized various derivatives of 1,2,4-triazole, including those similar to the compound . These derivatives often exhibit distinct structural and chemical properties, making them subjects of interest in the field of organic chemistry (Kaneria et al., 2016); (Ai, 2008).

Antimicrobial Activities

- Various studies have focused on the antimicrobial properties of 1,2,4-triazole derivatives. These compounds have been tested against a range of bacteria and fungi, showing potential as antimicrobial agents (Bektaş et al., 2007); (Başoğlu et al., 2013).

Antitumor and Anticancer Activities

- Some derivatives have been tested for their antitumor and anticancer activities. The studies indicate potential efficacy against various human cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (Yakantham et al., 2019); (Hu et al., 2010).

properties

IUPAC Name |

3-(2-bromophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN5OS/c1-25-12-8-6-11(7-9-12)14-10-26-18(21-14)16-17(20)24(23-22-16)15-5-3-2-4-13(15)19/h2-10H,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKBLYNKKHMERL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3010631.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3010632.png)

![Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3010636.png)

![4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3010638.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)

![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3010648.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B3010649.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010651.png)

![3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3010652.png)

![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)